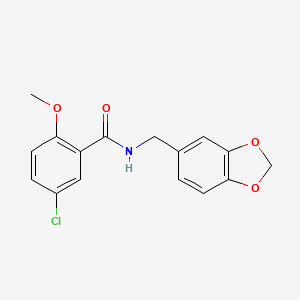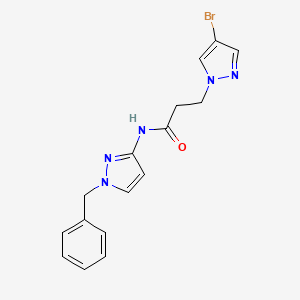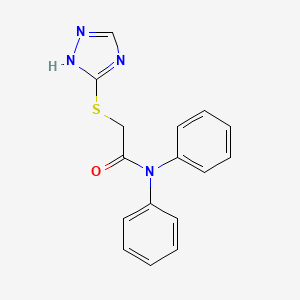![molecular formula C14H19N3O2 B5763962 N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as CCMI, and it belongs to the class of imidazoline receptor ligands. The imidazoline receptor system is involved in various physiological and pathological processes, including blood pressure regulation, insulin secretion, and pain perception. In
作用機序
The mechanism of action of N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide involves its binding to imidazoline receptors, particularly the I1 subtype. This binding leads to the activation of downstream signaling pathways, which can result in various physiological effects. For example, activation of imidazoline receptors can lead to the inhibition of sympathetic nervous system activity, which can reduce blood pressure. Imidazoline receptors are also involved in the regulation of insulin secretion, and activation of these receptors can improve glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to reduce blood pressure in animal models of hypertension. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to have analgesic properties, which may be useful in the treatment of pain.
実験室実験の利点と制限
One of the advantages of using N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide in lab experiments is its high affinity for imidazoline receptors, particularly the I1 subtype. This allows for the selective activation of these receptors, which can lead to specific physiological effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide. One area of research is the development of more potent and selective imidazoline receptor ligands. This could lead to the development of more effective therapies for hypertension, diabetes, and pain. Another area of research is the investigation of the role of imidazoline receptors in other physiological processes, such as inflammation and neurodegeneration. This could lead to the development of new therapies for these conditions. Finally, the use of this compound in combination with other drugs or therapies could be explored, as this may lead to synergistic effects that could enhance its therapeutic potential.
合成法
The synthesis of N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide involves the reaction of 4-pyridinecarboxylic acid with 2-cyclohexylacetic anhydride in the presence of a base catalyst. The reaction proceeds under reflux conditions, and the product is obtained in high yield after purification by column chromatography.
科学的研究の応用
N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for imidazoline receptors, particularly the I1 subtype. Imidazoline receptors are involved in various physiological processes, including blood pressure regulation, insulin secretion, and pain perception. Therefore, this compound has been investigated for its potential use in the treatment of hypertension, diabetes, and pain.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-6-8-16-9-7-12)17-19-13(18)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHPVYYCKILOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)



![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)

![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)
![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)